Triacetylresveratrol
Overview
Description
Triacetylresveratrol is a derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is known for its enhanced bioavailability and stability compared to resveratrol. It has been studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacetylresveratrol can be synthesized through the acetylation of resveratrol. The process involves the reaction of resveratrol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Triacetylresveratrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxylamine and hydrazine can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted resveratrol derivatives with modified acetyl groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying the effects of acetylation on polyphenolic compounds.
Biology: Investigated for its role in modulating cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antioxidant properties.
Mechanism of Action
Triacetylresveratrol exerts its effects through multiple molecular targets and pathways:
Sirtuin Activation: It activates sirtuin family proteins, particularly Sirtuin 2, which are involved in cellular longevity and stress response.
Apoptosis Induction: this compound induces apoptosis in cancer cells by activating the caspase pathway and promoting the release of cytochrome c from mitochondria.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa B (NF-κB) and downregulates pro-inflammatory cytokines.
Comparison with Similar Compounds
Triacetylresveratrol is compared with other resveratrol derivatives and analogs:
Resveratrol: The parent compound, known for its wide range of biological activities but limited by low bioavailability.
Tetraacetyl Oxyresveratrol: Another acetylated derivative with enhanced stability and anti-melanogenic effects.
3,5,4’-Trimethoxystilbene: A resveratrol analog with improved bioavailability and potent anti-cancer properties.
Similar Compounds
- Resveratrol
- Tetraacetyl Oxyresveratrol
- 3,5,4’-Trimethoxystilbene
This compound stands out due to its enhanced bioavailability and stability, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYUJSOJIMKIS-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873903 | |
Record name | 3,5,4'-Tri-O-acetylresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42206-94-0 | |
Record name | 3,5,4'-Tri-O-acetylresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacetylresveratrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of triacetylresveratrol (3,5,4'-tri-O-triacetylresveratrol)?
A1: While the exact mechanism is still under investigation, research suggests that this compound exerts its effects by modulating specific signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, in non-small cell lung cancer A549 cells, this compound was found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), leading to the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1 and ultimately promoting apoptosis. [] Additionally, this compound exhibits potent agonist activity towards Sirtuin 2 (SIRT2), a protein implicated in various cellular processes including aging and cancer. []
Q2: Has this compound demonstrated any promising activity in preclinical cancer models?
A2: Yes, this compound has shown potential in preclinical studies using glioblastoma models. In a study utilizing three-dimensional cultures of human brain microvascular endothelial cells, this compound disrupted the tumor-promoting effects of the glioblastoma perivascular stem cell niche. [] Furthermore, in vivo experiments demonstrated that this compound significantly inhibited intracranial tumor growth and improved survival rates in mice. []
Q3: Has this compound been investigated as a potential inducer of phase II detoxification enzymes?
A3: Yes, high-throughput screening studies have identified this compound as a potential inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme. [, , , ] In both primary and immortalized human bronchial epithelial cells, this compound increased NQO1 mRNA and protein expression. [, ] While its effect on NQO1 induction appears less potent compared to other identified compounds, this compound stands out due to its low toxicity profile. [, ]
Q4: Are there any studies exploring the potential of this compound in combination therapies?
A4: Research suggests that this compound may serve as a valuable addition to immunotherapy regimens for lung adenocarcinoma (LUAD). [] Given its positive correlation with immune cell infiltration in LUAD and its ability to enhance the expression of immune checkpoint molecule PD-1, this compound holds promise as a potential immunomodulator when combined with anti-PD-1 therapies. []
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